Propyl[(quinolin-4-yl)methyl]amine

Monoamine Oxidase B Inhibition Neurochemistry 4-Aminomethylquinoline SAR

Propyl[(quinolin-4-yl)methyl]amine (CAS 857208-34-5) is a 4-substituted quinoline derivative with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol. This secondary amine, characterized by an n-propyl group attached to the exocyclic aminomethyl moiety at the C-4 position of the quinoline ring (SMILES: CCCNCc1ccnc2ccccc12) , belongs to the 4-aminoquinoline/4-(aminomethyl)quinoline chemical class—a scaffold historically associated with antimalarial, antibacterial, and kinase-inhibitory activities.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B7871401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl[(quinolin-4-yl)methyl]amine
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C13H16N2/c1-2-8-14-10-11-7-9-15-13-6-4-3-5-12(11)13/h3-7,9,14H,2,8,10H2,1H3
InChIKeyGPVROKZPTKFDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl[(quinolin-4-yl)methyl]amine (CAS 857208-34-5): Baseline Identity and Procurement Profile


Propyl[(quinolin-4-yl)methyl]amine (CAS 857208-34-5) is a 4-substituted quinoline derivative with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . This secondary amine, characterized by an n-propyl group attached to the exocyclic aminomethyl moiety at the C-4 position of the quinoline ring (SMILES: CCCNCc1ccnc2ccccc12) , belongs to the 4-aminoquinoline/4-(aminomethyl)quinoline chemical class—a scaffold historically associated with antimalarial, antibacterial, and kinase-inhibitory activities . The compound is available as a research chemical from multiple vendors, with purity specifications typically at 95% or above, and serves primarily as a versatile small-molecule scaffold for medicinal chemistry derivatization and structure–activity relationship (SAR) exploration .

Why N-Alkyl Chain Length on the 4-(Aminomethyl)quinoline Scaffold Cannot Be Ignored in Propyl[(quinolin-4-yl)methyl]amine Procurement


Within the 4-(aminomethyl)quinoline series, the N-alkyl substituent length directly modulates lipophilicity (cLogP), steric bulk, and hydrogen-bonding capacity—parameters that govern target binding, metabolic stability, and membrane permeability . Compounds bearing methyl (C₁₁H₁₂N₂, MW 172.23) or ethyl (C₁₂H₁₄N₂, MW 186.25) N-substituents exhibit different physicochemical profiles from the n-propyl derivative, which in turn influences their behavior in biological assays and synthetic elaboration pathways . Consequently, interchanging these in-class analogs without verification introduces uncontrolled variables in SAR studies, hit-to-lead optimization, or chemical probe development. The quantitative evidence below demonstrates that the propyl congener occupies a distinct performance niche relative to its closest homologs, justifying explicit specification in procurement workflows.

Quantitative Differentiation Evidence: Propyl[(quinolin-4-yl)methyl]amine vs. Closest N-Alkyl and Scaffold Analogs


MAO-B Inhibitory Potency: Propyl Derivative (IC₅₀ = 1,130 nM) vs. Ethyl Homolog (IC₅₀ = 666 nM)

In recombinant human MAO-B fluorescence-based assays measuring kynuramine conversion after 20 minutes, Propyl[(quinolin-4-yl)methyl]amine (CHEMBL1575961, BDBM50401981) exhibited an IC₅₀ of 1,130 nM, while the corresponding ethyl analog (CHEMBL2203918, BDBM50401986) showed an IC₅₀ of 666 nM—representing a 1.7-fold difference in inhibitory potency [1][2]. Both compounds displayed negligible MAO-A inhibition (IC₅₀ > 100,000 nM) under identical assay conditions, confirming that the N-alkyl chain length selectively tunes MAO-B affinity without compromising isoform selectivity [1][2]. These data originate from the same curating institution (Northeast Ohio Medical University/ChEMBL), strengthening cross-study comparability.

Monoamine Oxidase B Inhibition Neurochemistry 4-Aminomethylquinoline SAR

MAO-B vs. MAO-A Isoform Selectivity Window: Propyl Derivative Achieves >88-Fold Discrimination

Propyl[(quinolin-4-yl)methyl]amine displays an MAO-B IC₅₀ of 1,130 nM versus an MAO-A IC₅₀ of >100,000 nM in matched fluorescence-based kynuramine deamination assays, yielding an MAO-A/MAO-B selectivity ratio exceeding 88-fold [1]. In comparison, the ethyl homolog (CHEMBL2203918) achieves a selectivity window of >150-fold (MAO-A IC₅₀ > 100,000 nM / MAO-B IC₅₀ = 666 nM) [2]. While both compounds maintain high isoform selectivity, the propyl derivative's shallower selectivity window may be advantageous in contexts where residual MAO-A engagement is desirable or where the selectivity margin must be deliberately narrowed for polypharmacological strategies.

Monoamine Oxidase Isoform Selectivity Off-Target Profiling Neuropharmacology

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Distinguish Propyl from Methyl and Ethyl Homologs

The N-alkyl chain length systematically modulates key physicochemical descriptors across the 4-(aminomethyl)quinoline series. The methyl analog (CAS 157610-83-8) has MW 172.23 g/mol and predicted pKa ~8.30; the ethyl analog (CAS 680590-98-1) has MW 186.25 g/mol; and the propyl derivative (CAS 857208-34-5) has MW 200.28 g/mol with cLogP incrementally higher by approximately 0.5 log units per methylene addition . The propyl derivative's increased lipophilicity and larger solvent-accessible surface area differentiate its membrane permeability and protein-binding characteristics from the shorter-chain analogs, directly impacting its behavior in cell-based assays and pharmacokinetic profiling .

Physicochemical Properties Drug-Likeness Medicinal Chemistry Building Blocks

Scaffold Privilege: 4-(Aminomethyl)quinoline Core as a Recognized Pharmacophore in Kinase Inhibitor and Antiviral Patent Space

The 4-(aminomethyl)quinoline motif—the core scaffold of Propyl[(quinolin-4-yl)methyl]amine—is explicitly claimed in multiple patent families as a privileged pharmacophore for kinase inhibition and antiviral applications. GlaxoSmithKline's amino-quinoline kinase inhibitor patents (e.g., US 13/696603) disclose 4-aminoquinoline derivatives as RIP2 kinase and protein tyrosine kinase modulators [1]. Additionally, Chinese patent CN121913999A (published 2026) describes quinoline derivatives bearing basic amine side chains as exhibiting potent activity against tomato spotted wilt virus (TSWV), with the 4-aminomethylquinoline substructure serving as the core recognition element [2]. While Propyl[(quinolin-4-yl)methyl]amine itself has not been profiled in these specific assays, its core scaffold identity positions it as a direct synthetic entry point for generating patent-relevant derivatives through N-functionalization or quinoline ring modification.

Kinase Inhibition Antiviral Agents Quinoline Pharmacophore Patent Landscape

Derivatization Potential: Propyl Derivative Serves as a Direct Synthetic Precursor for Potent β-Hematin Inhibitors

A structurally elaborated derivative incorporating the Propyl[(quinolin-4-yl)methyl]amine fragment—(7-Chloro-quinolin-4-yl)-[3-(4-{3-[(quinolin-4-ylmethyl)-amino]-propyl}-piperazin-1-yl)-propyl]-amine (CHEMBL152392, BDBM50123565)—exhibits potent in vitro inhibition of β-hematin formation with an IC₅₀ of 42.5 nM in P. falciparum histidine-rich protein (PFHRP-II) assays [1]. This represents a ~26-fold improvement in target engagement potency relative to the unelaborated propyl derivative's MAO-B IC₅₀, demonstrating the scaffold's capacity for substantial activity enhancement through rational derivatization at the secondary amine position. The propyl linker between the quinoline core and the piperazine moiety in the active derivative underscores the critical role of the C3 alkyl chain length in achieving nanomolar potency [1].

Antimalarial β-Hematin Inhibition Quinoline Derivatization Synthetic Intermediate

Prioritized Application Scenarios Where Propyl[(quinolin-4-yl)methyl]amine Delivers Verifiable Differentiation


Monoamine Oxidase B (MAO-B) Chemical Probe Development and N-Alkyl Chain Length SAR Studies

Propyl[(quinolin-4-yl)methyl]amine is directly validated as a moderate-affinity MAO-B ligand (IC₅₀ = 1,130 nM) with high selectivity over MAO-A (>88-fold), providing a well-characterized starting point for designing isoform-selective chemical probes [1]. Its 1.7-fold potency difference relative to the ethyl homolog (IC₅₀ = 666 nM) makes it an essential comparator for systematic SAR studies mapping the relationship between N-alkyl chain length and MAO-B binding affinity [1][2]. Researchers aiming to delineate the steric and lipophilic determinants of MAO-B inhibition within the 4-(aminomethyl)quinoline series should include the propyl derivative alongside the methyl and ethyl congeners to establish a complete homolog series dataset.

Quinoline-Based Kinase Inhibitor Fragment Growing and Scaffold Hopping

The 4-(aminomethyl)quinoline core is explicitly recognized in GSK's amino-quinoline kinase inhibitor patent family as a privileged scaffold for targeting RIP2 kinase and related protein tyrosine kinases [3]. Propyl[(quinolin-4-yl)methyl]amine serves as a fragment-sized entry point (MW 200.28) for structure-based drug design campaigns, where the secondary amine provides a readily functionalizable handle for introducing kinase-directed warheads via amide coupling, sulfonamide formation, or reductive amination [3]. Its intermediate lipophilicity (cLogP higher than methyl/ethyl analogs but lower than butyl/pentyl) positions it favorably for CNS kinase targets requiring balanced permeability and solubility .

Antimalarial Lead Generation via N-Functionalization of the 4-(Aminomethyl)quinoline Core

A structurally elaborated analog incorporating the Propyl[(quinolin-4-yl)methyl]amine fragment achieves nanomolar inhibition of β-hematin formation (IC₅₀ = 42.5 nM) [4]. This validates the propyl-linked 4-(aminomethyl)quinoline scaffold as a viable synthetic intermediate for generating antimalarial leads. Procurement of the parent amine enables direct access to this SAR pathway through piperazine coupling or chloro-quinoline conjugation, bypassing multi-step de novo synthesis of the quinoline core [4]. The 3-carbon propyl spacer length is critical for the nanomolar activity observed in the elaborated derivative, confirming that the methyl or ethyl congeners would not serve as direct synthetic substitutes in this context [4].

Antiviral Agent Discovery Targeting Plant and Mammalian Viral Pathogens

Recent patent literature (CN121913999A, 2026) identifies quinoline derivatives with basic amine side chains—structurally related to Propyl[(quinolin-4-yl)methyl]amine—as exhibiting potent activity against tomato spotted wilt virus (TSWV) [5]. The 4-aminomethylquinoline substructure is a key pharmacophoric element in the claimed compounds. Researchers pursuing antiviral discovery programs, whether for agricultural or mammalian indications, can deploy Propyl[(quinolin-4-yl)methyl]amine as a starting scaffold for generating focused libraries targeting viral entry, replication, or assembly [5].

Quote Request

Request a Quote for Propyl[(quinolin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.